molecular formula C20H13Br B13716496 9-(3-Bromophenyl)anthracene

9-(3-Bromophenyl)anthracene

Cat. No.: B13716496
M. Wt: 333.2 g/mol
InChI Key: LBQBWZSTUKESHM-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromophenyl group at the 9-position of the anthracene core enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)anthracene typically involves the bromination of anthracene at the 9-position. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of 9-bromoanthracene. This intermediate can then undergo further reactions to introduce the 3-bromophenyl group .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes using NBS or other brominating agents. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 9-(3-Bromophenyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-(3-Bromophenyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)anthracene is primarily related to its ability to interact with various molecular targets through its aromatic and bromophenyl groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in optoelectronic applications. Additionally, its ability to undergo photophysical processes, such as fluorescence and phosphorescence, makes it valuable in imaging and sensing applications .

Comparison with Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison: 9-(3-Bromophenyl)anthracene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. Compared to other anthracene derivatives, it exhibits distinct photophysical properties, making it particularly useful in optoelectronic applications .

Properties

Molecular Formula

C20H13Br

Molecular Weight

333.2 g/mol

IUPAC Name

9-(3-bromophenyl)anthracene

InChI

InChI=1S/C20H13Br/c21-17-9-5-8-16(13-17)20-18-10-3-1-6-14(18)12-15-7-2-4-11-19(15)20/h1-13H

InChI Key

LBQBWZSTUKESHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC=C4)Br

Origin of Product

United States

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